molecular formula C8H18Cl3N B8712924 Butylamine, N,N-bis(2-chloroethyl)-, hydrochloride CAS No. 55112-89-5

Butylamine, N,N-bis(2-chloroethyl)-, hydrochloride

Cat. No. B8712924
CAS RN: 55112-89-5
M. Wt: 234.6 g/mol
InChI Key: DNGSHNXJZOYVGI-UHFFFAOYSA-N
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Patent
US04038391

Procedure details

A solution (447 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter, followed by a solution (1,305 cc.) of ammonia in ethanol of concentration 4.6 moles per liter, are added to a suspension of N,N-bis(2-chloroethyl)butylamine hydrochloride (140.7 g.) in ethanol (750 cc.). The reaction mixture is then heated at a temperature of about 60° C. for 1 hour, whilst keeping the ammonia refluxing by means of a condensor containing solid carbon dioxide. The ammonia is then allowed to dissipate, and the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen. A solution (894 cc.) of sodium ethoxide in ethanol of concentration 1.34 moles per liter is then added. The sodium chloride which precipitates is filtered off and then washed with ethanol (150 cc.). The filtrate is concentrated to dryness under reduced pressure and the residue obtained is taken up in diethyl ether (300 cc.). The insoluble product is filtered off and washed with diethyl ether (60 cc.). The filtrate is concentrated to dryness and then distilled under reduced pressure. 1-t.-Butylpiperazine (8.8 g.), which boils at 85°-86° C. under a pressure of 28 mm. Hg, is thus obtained.
Quantity
447 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140.7 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
894 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[NH3:5].Cl.Cl[CH2:8][CH2:9][N:10]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:11][CH2:12]Cl.C(=O)=O>C(O)C.C(OCC)C>[CH2:14]([N:10]1[CH2:11][CH2:12][NH:5][CH2:8][CH2:9]1)[CH2:15][CH2:16][CH3:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
447 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
140.7 g
Type
reactant
Smiles
Cl.ClCCN(CCCl)CCCC
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Eight
Name
Quantity
894 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to a temperature of about 20° C. under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The sodium chloride which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ethanol (150 cc.)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
FILTRATION
Type
FILTRATION
Details
The insoluble product is filtered off
WASH
Type
WASH
Details
washed with diethyl ether (60 cc.)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.